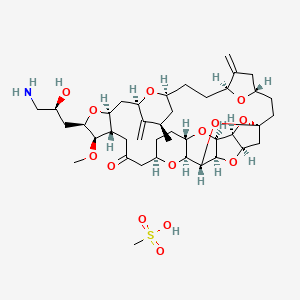

Eribulin Mesylate

Description

Properties

IUPAC Name |

(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,31R,32S,33R,35R,36S)-20-[(2S)-3-amino-2-hydroxypropyl]-21-methoxy-14-methyl-8,15-dimethylidene-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-24-one;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H59NO11.CH4O3S/c1-19-11-24-5-7-28-20(2)12-26(45-28)9-10-40-17-33-36(51-40)37-38(50-33)39(52-40)35-29(49-37)8-6-25(47-35)13-22(42)14-27-31(16-30(46-24)21(19)3)48-32(34(27)44-4)15-23(43)18-41;1-5(2,3)4/h19,23-39,43H,2-3,5-18,41H2,1,4H3;1H3,(H,2,3,4)/t19-,23+,24+,25-,26+,27+,28+,29+,30-,31+,32-,33-,34-,35+,36+,37+,38-,39+,40+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAMYWGZHLCQOOJ-WRNBYXCMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)CC9C(CC(C1=C)O2)OC(C9OC)CC(CN)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]2CC[C@H]3C(=C)C[C@@H](O3)CC[C@]45C[C@@H]6[C@H](O4)[C@H]7[C@@H](O6)[C@@H](O5)[C@@H]8[C@@H](O7)CC[C@@H](O8)CC(=O)C[C@H]9[C@H](C[C@H](C1=C)O2)O[C@@H]([C@@H]9OC)C[C@@H](CN)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H63NO14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

826.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

441045-17-6 | |

| Record name | Eribulin mesylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=441045-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eribulin mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0441045176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R,3R,3aS,7R,8aS,9S,10aR,11S,12R,13aR,13bS,15S,18S,21S,24S,26R,28R,29aS)-2-[(2S)-3-amino-2-hydroxypropyl]-3-methoxy-26-methyl-20,27-dimethylidenehexacosahydro-11,15:18,21:24,28-triepoxy-7,9-ethano-12,15-methano-9H,15H-furo[3,2-i]furo[2',3':5,6]pyrano[4,3-b][1,4]dioxacyclopentacosin-5(4H)-one methanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ERIBULIN MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV9U0660CW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Eribulin Mesylate's Impact on Microtubule Polymerization Dynamics: A Technical Guide

Eribulin mesylate, a synthetic analog of the marine natural product halichondrin B, is a potent microtubule-targeting agent utilized in the treatment of certain cancers, including metastatic breast cancer.[1][2] Its mechanism of action is distinct from other classes of microtubule inhibitors like taxanes and vinca alkaloids, centering on a unique "end-poisoning" activity that suppresses microtubule growth.[3][4] This in-depth guide provides a technical overview of eribulin's effects on microtubule polymerization dynamics for researchers, scientists, and drug development professionals.

Core Mechanism of Action: An End-Poisoning Effect

Eribulin primarily exerts its cytotoxic effects by inhibiting the growth phase of microtubule dynamics.[4] Unlike taxanes, which stabilize microtubules, or vinca alkaloids, which cause depolymerization, eribulin binds with high affinity to the plus ends of microtubules.[5][6][7] This binding prevents the addition of new α/β-tubulin heterodimers, effectively "poisoning" the growing end and suppressing dynamic instability.[3][6]

Key characteristics of eribulin's mechanism include:

-

Selective Plus-End Binding: Eribulin shows a strong preference for the plus ends of existing microtubules, with a significantly higher affinity for polymerized microtubules compared to soluble tubulin dimers.[5][8]

-

Inhibition of Growth, Not Shortening: A hallmark of eribulin's action is its potent suppression of microtubule growth rate with little to no effect on the shortening (depolymerization) rate.[1][5][6] This is a key differentiator from vinca alkaloids, which affect both growth and shortening.[9]

-

Tubulin Sequestration: Eribulin also induces the formation of non-productive tubulin aggregates, which sequesters tubulin from the soluble pool, further inhibiting microtubule assembly.[4][10][11]

-

Mitotic Blockade and Apoptosis: The disruption of normal mitotic spindle formation leads to an irreversible mitotic block, triggering cell cycle arrest in the G2/M phase and ultimately leading to apoptotic cell death.[9][10][12]

Quantitative Analysis of Eribulin's Effects

The following tables summarize the quantitative data on eribulin's binding affinities and its impact on microtubule dynamic instability parameters.

Table 1: Eribulin Binding Affinities

| Target | Binding Parameter | Value | Reference |

| Soluble Tubulin (subset) | Kd (high affinity) | 0.4 µM | [5] |

| Soluble Tubulin (overall) | Kd (low affinity) | 46 µM | [5][6] |

| Polymerized Microtubules | Kd | 3.5 µM | [5][6] |

| Polymerized Microtubules | Stoichiometry | 14.7 ± 1.3 molecules/microtubule | [5][6] |

Table 2: Effect of Eribulin on Microtubule Dynamic Instability (in vitro, purified bovine brain tubulin)

| Parameter | Control | 100 nM Eribulin | % Change | Reference |

| Growth Rate (µm/min) | Not specified | Inhibited by 46-50% | -46 to -50% | [5] |

| Shortening Rate | Not specified | Little to no effect | ~0% | [1][5] |

| Centromere Dynamics (µm/min) in U2OS cells | 0.84 | 0.55 (at 60 nM) | -34.5% | [1] |

Table 3: Influence of βIII-Tubulin Isotype on Eribulin's Effect (100 nM Eribulin)

| Parameter | With βIII-Tubulin (% Change) | Without βIII-Tubulin (% Change) | Reference |

| Growth Rate | -32% | Not specified, but reduced | [13] |

| Shortening Rate | No significant change | -43% | [13] |

| Catastrophe Frequency | -17% | -49% | [13] |

| Rescue Frequency | No significant change | -32% | [13] |

Experimental Protocols

The data presented above were generated using specialized biochemical and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro Microtubule Dynamics Assay

This assay directly measures the four parameters of dynamic instability: growth rate, shortening rate, catastrophe frequency (transition from growth to shortening), and rescue frequency (transition from shortening to growth).[14][15][16]

Methodology:

-

Tubulin Preparation: Purified tubulin (e.g., from bovine brain) is prepared. A fraction of the tubulin is labeled with a fluorescent dye (e.g., rhodamine).

-

Microtubule Nucleation: Short, stable microtubule "seeds" are created using a non-hydrolyzable GTP analog like GMPCPP. These seeds are then immobilized on a passivated glass surface of a flow chamber.[14]

-

Polymerization Reaction: A solution containing GTP, fluorescently labeled tubulin, unlabeled tubulin, and the compound of interest (eribulin) is introduced into the flow chamber.

-

Imaging: Microtubule dynamics are visualized using time-lapse fluorescence microscopy, often with Total Internal Reflection Fluorescence (TIRF) microscopy to enhance the signal-to-noise ratio.[17]

-

Data Analysis: Kymographs (space-time plots) are generated from the time-lapse images.[14] From these kymographs, the rates of growth and shortening (slope of the lines) and the frequencies of catastrophe and rescue events are measured.[16]

[³H]Eribulin Binding Assay

This assay is used to determine the binding affinity (Kd) and stoichiometry of eribulin to both soluble tubulin and polymerized microtubules.

Methodology:

-

Preparation of Reactants: Radiolabeled [³H]eribulin is used. For binding to soluble tubulin, purified tubulin dimers are prepared. For binding to microtubules, tubulin is polymerized using a stabilizing agent like paclitaxel and then pelleted to separate from unpolymerized tubulin.

-

Incubation: A fixed concentration of tubulin (soluble or polymerized) is incubated with varying concentrations of [³H]eribulin until equilibrium is reached.

-

Separation of Bound from Free Ligand: For soluble tubulin, techniques like gel filtration or centrifugation are used. For microtubules, the mixture is centrifuged to pellet the microtubules, separating them from the supernatant containing free [³H]eribulin.

-

Quantification: The amount of radioactivity in the bound fraction (pellet) and/or the free fraction (supernatant) is measured using liquid scintillation counting.

-

Data Analysis: The data are plotted and analyzed using Scatchard analysis or non-linear regression to determine the Kd and maximum binding capacity (Bmax).

Cellular Immunofluorescence Microscopy

This method is used to visualize the effects of eribulin on the microtubule network within cells and to assess mitotic arrest.[12]

Methodology:

-

Cell Culture and Treatment: Cancer cell lines (e.g., MCF7, U2OS) are cultured on coverslips and treated with various concentrations of eribulin for a specified time (e.g., 24 hours).[1][12]

-

Fixation and Permeabilization: Cells are fixed with a solution like glutaraldehyde or paraformaldehyde to preserve cellular structures, followed by permeabilization with a detergent like Triton X-100 to allow antibody entry.

-

Immunostaining: Cells are incubated with a primary antibody against β-tubulin, followed by a fluorescently labeled secondary antibody. DNA is counterstained with a dye like DAPI to visualize the nucleus and chromosomes.

-

Imaging: The coverslips are mounted on slides and imaged using confocal or widefield fluorescence microscopy.

-

Analysis: The images are analyzed for changes in microtubule morphology, spindle formation, and the percentage of cells arrested in mitosis (characterized by condensed chromosomes).

Visualizing Mechanisms and Workflows

Mechanism of Action of this compound

References

- 1. This compound: Mechanism of Action of a Unique Microtubule Targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: mechanism of action of a unique microtubule-targeting agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Multifarious targets beyond microtubules—role of eribulin in cancer therapy [imrpress.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Eribulin Binds at Microtubule Ends to a Single Site on Tubulin to Suppress Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Eribulin - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. This compound as a microtubule inhibitor for treatment of patients with metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. halaven.com [halaven.com]

- 12. oncotarget.com [oncotarget.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. portlandpress.com [portlandpress.com]

- 15. portlandpress.com [portlandpress.com]

- 16. Measuring microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

From Ocean Depths to Oncology Clinics: A Technical Guide to the Discovery and Synthesis of Eribulin Mesylate

An In-depth Exploration of the Journey from the Marine Sponge Natural Product Halichondrin B to the Clinically Approved Anticancer Agent Eribulin Mesylate, for Researchers, Scientists, and Drug Development Professionals.

Introduction: A Serendipitous Discovery from the Sea

The story of this compound (marketed as Halaven®) is a testament to the power of natural product discovery and the ingenuity of synthetic chemistry. It begins with the isolation of Halichondrin B, a complex polyether macrolide, from the marine sponge Halichondria okadai in 1986.[1][2] Initial studies revealed its potent anticancer activity, positioning it as a promising therapeutic candidate.[1] However, the natural supply of Halichondrin B was exceedingly scarce, posing a significant hurdle to its development for clinical use.[1] This scarcity necessitated a synthetic approach, a monumental challenge given the molecule's intricate structure. The successful total synthesis of Halichondrin B by Kishi and colleagues in 1992 was a landmark achievement that not only conquered this challenge but also paved the way for the development of structurally simplified and synthetically accessible analogs, ultimately leading to the creation of this compound.[1] Eribulin, a synthetic analog of the C1-C38 macrocyclic portion of Halichondrin B, retains the potent biological activity of its parent compound while offering a more feasible route for large-scale production.[2]

Biological Activity: Potent Cytotoxicity Against a Spectrum of Cancers

Both Halichondrin B and its synthetic analog, this compound, exhibit potent cytotoxic activity against a broad range of human cancer cell lines. Eribulin has been shown to be a potent inhibitor of cell growth, with IC50 values in the sub-nanomolar to low nanomolar range.[3]

| Cell Line | Cancer Type | Halichondrin B IC50 (nM) | This compound IC50 (nM) | Reference |

| MDA-MB-231 | Breast Cancer | Not Reported | 0.09 - 9.5 | [3] |

| MDA-MB-435 | Breast Cancer | Not Reported | 0.09 - 9.5 | [3] |

| MDA-MB-468 | Breast Cancer | Not Reported | 0.09 - 9.5 | [3] |

| HCC1806 | Breast Cancer | Not Reported | 0.09 - 9.5 | [3] |

| DU 145 | Prostate Cancer | Not Reported | 0.09 - 9.5 | [3] |

| LNCaP | Prostate Cancer | Not Reported | 0.09 - 9.5 | [3] |

| HT-29 | Colon Cancer | Not Reported | 0.09 - 9.5 | [3] |

| COLO 205 | Colon Cancer | Not Reported | 0.09 - 9.5 | [3] |

| DLD-1 | Colon Cancer | Not Reported | 0.09 - 9.5 | [3] |

| H23 | Non-Small Cell Lung Cancer | Not Reported | 0.09 - 9.5 | [3] |

| H441 | Non-Small Cell Lung Cancer | Not Reported | 0.09 - 9.5 | [3] |

| H520 | Non-Small Cell Lung Cancer | Not Reported | 0.09 - 9.5 | [3] |

| H522-T1 | Non-Small Cell Lung Cancer | Not Reported | 0.09 - 9.5 | [3] |

| NCI-H82 | Small Cell Lung Cancer | Not Reported | 0.09 - 9.5 | [3] |

| U937 | Histiocytic Lymphoma | Not Reported | 0.09 - 9.5 | [3] |

| FaDu | Pharyngeal Squamous Cell | Not Reported | 0.09 - 9.5 | [3] |

| A2780/1A9 | Ovarian Cancer | Not Reported | 0.09 - 9.5 | [3] |

| MES-SA | Uterine Sarcoma | Not Reported | 0.09 - 9.5 | [3] |

| LOX | Melanoma | Not Reported | 0.09 - 9.5 | [3] |

| HL-60 | Promyelocytic Leukemia | Not Reported | 0.09 - 9.5 | [3] |

| SK-BR-3 | Breast Cancer | Not Reported | Synergistic with cisplatin | [4] |

| Calu-1 | Non-Small Cell Lung Cancer | Not Reported | ~0.5 pM | [3] |

| A549 | Non-Small Cell Lung Cancer | Not Reported | ~0.5 pM | [3] |

| MKN-45 | Gastric Cancer | Not Reported | 2.2 | [5] |

| HPMCs | Human Peritoneal Mesothelial Cells | Not Reported | 8.1 | [5] |

Mechanism of Action: A Multifaceted Attack on Cancer Progression

Eribulin's primary mechanism of action is the inhibition of microtubule dynamics.[1][2] Unlike other tubulin-targeting agents such as taxanes, which stabilize microtubules, Eribulin inhibits microtubule polymerization without affecting depolymerization. This leads to the sequestration of tubulin into non-functional aggregates, causing G2/M cell cycle arrest and subsequent apoptosis.[6]

Beyond its direct cytotoxic effects, Eribulin exhibits a complex and multifaceted impact on the tumor microenvironment.[2][7] It induces vascular remodeling, leading to increased tumor perfusion and a reduction in hypoxia.[1][8][9] This vascular normalization is thought to enhance the delivery and efficacy of subsequent chemotherapies.[1][9]

Furthermore, Eribulin has been shown to reverse the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis and drug resistance.[1][5][10][11] By promoting a more epithelial phenotype, Eribulin can suppress cancer cell migration and invasion.[5][10][11] This effect is mediated, at least in part, through the inhibition of the TGF-β/Smad signaling pathway.[5][12]

The following diagrams illustrate the key signaling pathways influenced by Eribulin.

The Synthetic Endeavor: From Halichondrin B to this compound

The total synthesis of this compound is a complex and lengthy process, a testament to the advancements in modern organic synthesis. The overall strategy involves the convergent synthesis of three key fragments: the C1-C13 fragment, the C14-C26 fragment, and the C27-C35 fragment. These fragments are then coupled, and the macrocycle is formed, followed by final functional group manipulations to yield the target molecule.

Experimental Protocols

The following sections provide an overview of the key synthetic steps. Detailed experimental procedures with specific reagent quantities and reaction conditions can be found in the cited literature.

4.1.1. Synthesis of the C1-C13 Fragment

The synthesis of the C1-C13 fragment often starts from commercially available chiral building blocks. Key reactions in this sequence include Sharpless asymmetric epoxidation to introduce key stereocenters, regioselective epoxide opening, and olefin metathesis to construct the tetrahydropyran ring system.[1]

4.1.2. Synthesis of the C14-C35 Fragment

The C14-C35 fragment is assembled through the coupling of the C14-C26 and C27-C35 sub-fragments. The synthesis of these sub-fragments involves a variety of stereoselective reactions. A notable step is the Nozaki-Hiyama-Kishi (NHK) reaction, a chromium and nickel-mediated coupling of a vinyl halide with an aldehyde, which is used to form key carbon-carbon bonds.

4.1.3. Fragment Coupling and Macrocyclization

The fully elaborated C1-C13 and C14-C35 fragments are coupled together. The crucial macrocyclization step to form the 19-membered ring is often achieved through an intramolecular Nozaki-Hiyama-Kishi reaction or a Horner-Wadsworth-Emmons olefination.

Detailed Protocol for Nozaki-Hiyama-Kishi Macrocyclization (Illustrative Example):

-

Materials: Precursor containing a vinyl iodide and an aldehyde, CrCl₂, NiCl₂, anhydrous solvent (e.g., DMF/THF).

-

Procedure:

-

A solution of the acyclic precursor in the anhydrous solvent is prepared under an inert atmosphere (e.g., argon).

-

CrCl₂ and a catalytic amount of NiCl₂ are added to the solution.

-

The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

-

The reaction is quenched by the addition of water.

-

The product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield the macrocyclic product.

-

4.1.4. Final Steps: Amination and Salt Formation

The final steps of the synthesis involve the introduction of the amino group at the C35 position and the formation of the mesylate salt. The amination is typically achieved by converting a hydroxyl group to a leaving group (e.g., tosylate) followed by displacement with an amine source, such as ammonia. Finally, treatment with methanesulfonic acid affords this compound.

Conclusion and Future Perspectives

The journey from the discovery of Halichondrin B to the clinical application of this compound is a remarkable example of how natural products can inspire the development of life-saving medicines. The complex total synthesis of Eribulin, once a formidable challenge, is now a testament to the power of modern synthetic organic chemistry. The multifaceted mechanism of action of Eribulin, targeting not only microtubule dynamics but also the tumor microenvironment, provides a strong rationale for its clinical efficacy and suggests potential for its use in combination with other anticancer therapies. Further research into the intricate signaling pathways modulated by Eribulin will undoubtedly unveil new therapeutic opportunities and contribute to the development of next-generation anticancer agents.

References

- 1. This compound: Mechanism of Action of a Unique Microtubule Targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multifarious targets beyond microtubules—role of eribulin in cancer therapy [imrpress.com]

- 3. Eribulin in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phase I study of the halichondrin B analogue this compound in combination with cisplatin in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Low-dose this compound exerts antitumor effects in gastric cancer by inhibiting fibrosis via the suppression of epithelial–mesenchymal transition and acts synergistically with 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. article.imrpress.com [article.imrpress.com]

- 8. This compound reduces tumor microenvironment abnormality by vascular remodeling in preclinical human breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound reduces tumor microenvironment abnormality by vascular remodeling in preclinical human breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of eribulin on epithelial-mesenchymal transition plasticity in metastatic breast cancer: An exploratory, prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. qut.edu.au [qut.edu.au]

- 12. Eribulin mesilate suppresses experimental metastasis of breast cancer cells by reversing phenotype from epithelial-mesenchymal transition (EMT) to mesenchymal-epithelial transition (MET) states - PubMed [pubmed.ncbi.nlm.nih.gov]

Eribulin Mesylate: A Novel Approach to Reversing Epithelial-Mesenchymal Transition in Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Epithelial-mesenchymal transition (EMT) is a critical cellular process implicated in cancer progression, metastasis, and the development of therapeutic resistance. This technical guide provides a comprehensive overview of the role of Eribulin Mesylate, a synthetic analogue of the marine natural product halichondrin B, in reversing EMT. Eribulin, primarily known for its antimitotic activity as a microtubule dynamics inhibitor, exhibits non-mitotic effects that contribute to its clinical efficacy. This document details the molecular mechanisms underlying eribulin-mediated EMT reversal, summarizes key quantitative data from preclinical and clinical studies, provides detailed experimental protocols for investigating these effects, and visualizes the involved signaling pathways and experimental workflows.

Introduction: Epithelial-Mesenchymal Transition in Cancer

Epithelial-mesenchymal transition is a reversible biological process where epithelial cells lose their characteristic polarity and cell-cell adhesion, and gain migratory and invasive properties to become mesenchymal stem cells. In cancer, EMT is associated with tumor initiation, progression, metastasis, and the acquisition of cancer stem cell (CSC)-like characteristics, contributing to therapeutic resistance[1][2][3]. Key molecular hallmarks of EMT include the downregulation of epithelial markers, most notably E-cadherin, and the upregulation of mesenchymal markers such as N-cadherin and vimentin[1][3]. Various signaling pathways, including Transforming Growth Factor-beta (TGF-β), are known to be potent inducers of EMT[1][4]. The ability to reverse EMT, a process known as mesenchymal-epithelial transition (MET), represents a promising therapeutic strategy to inhibit cancer progression and overcome drug resistance.

This compound: Mechanism of Action Beyond Microtubule Inhibition

This compound is a non-taxane microtubule dynamics inhibitor that has demonstrated a survival benefit in patients with metastatic breast cancer[5][6][7]. Its primary mechanism of action involves the inhibition of microtubule growth, leading to cell cycle arrest and apoptosis[3][8]. However, emerging evidence has highlighted eribulin's non-mitotic activities, including the reversal of EMT, which may contribute to its clinical efficacy[6][7][8]. Preclinical studies have shown that eribulin can induce a phenotypic shift from a mesenchymal to an epithelial state in cancer cells, thereby reducing their migratory and invasive potential[1][3][5].

Eribulin-Mediated Reversal of EMT: Preclinical and Clinical Evidence

In Vitro Studies

Treatment of various cancer cell lines with eribulin has been shown to induce morphological and molecular changes consistent with MET.

-

Morphological Changes: Cancer cells treated with eribulin often revert from a spindle-shaped, mesenchymal morphology to a more rounded, epithelial-like appearance[1][9].

-

Modulation of EMT Markers: Eribulin treatment leads to the upregulation of epithelial markers like E-cadherin and the downregulation of mesenchymal markers such as N-cadherin and vimentin at both the mRNA and protein levels[1][3].

-

Functional Effects: The eribulin-induced MET is associated with a decrease in cancer cell migration and invasion capabilities in vitro[1][3].

In Vivo Studies

Xenograft models have provided further evidence for eribulin's ability to reverse EMT in a tumor microenvironment.

-

Tumor Phenotype: Tumors from eribulin-treated animals exhibit increased E-cadherin expression and decreased N-cadherin and ZEB1 expression, indicating a shift towards an epithelial phenotype[1][3][10].

-

Metastasis Inhibition: Eribulin treatment has been shown to suppress experimental lung metastasis in mouse models, which is attributed to the reversal of EMT in the primary tumor cells[1][3].

Clinical Studies

Exploratory analyses from clinical trials have provided supportive evidence for the EMT-reversing effects of eribulin in patients with metastatic breast cancer.

-

Biomarker Analysis: Studies on patient tumor biopsies taken before and after eribulin treatment have shown an increase in the ratio of epithelial to mesenchymal markers[2]. For instance, E-cadherin/vimentin and claudin-3/vimentin ratios were significantly higher after eribulin treatment[2].

-

Correlation with Clinical Outcomes: An increase in E-cadherin expression and a decrease in the hypoxia marker CA9 following eribulin treatment have been associated with better treatment response and prolonged time to treatment failure[11][12].

Quantitative Data Summary

The following tables summarize the quantitative data from key studies investigating the effect of eribulin on EMT markers.

Table 1: In Vitro Effects of Eribulin on EMT Marker Expression in Triple-Negative Breast Cancer (TNBC) Cell Lines [1]

| Cell Line | Eribulin Concentration | Duration of Treatment | Change in E-cadherin mRNA | Change in N-cadherin mRNA | Change in Vimentin mRNA |

| MX-1 | IC50 and 3x IC50 | 7 days | Increased | Decreased | Decreased |

| MDA-MB-157 | 0.5x IC50 and IC50 | 7 days | Increased | Decreased | Decreased |

| Hs578T | IC50 and 3x IC50 | 7 days | Increased | Decreased | Decreased |

Table 2: In Vivo Effects of Eribulin on EMT Marker Expression in MX-1 Xenografts [1]

| Treatment Group | E-cadherin Protein Level (IHC) | N-cadherin Protein Level (IHC) | ZEB1 Protein Level (IHC) |

| Control | Baseline | Baseline | Baseline |

| Eribulin (0.3 mg/kg) | Increased | Decreased | Decreased |

| Eribulin (1 mg/kg) | Significantly Increased | Significantly Decreased | Significantly Decreased |

| Eribulin (3 mg/kg) | Significantly Increased | Significantly Decreased | Significantly Decreased |

Table 3: Clinical Study: Change in Epithelial/Mesenchymal Marker Ratios in Metastatic Breast Cancer Patients Treated with Eribulin [2]

| Marker Ratio | p-value (Post-treatment vs. Pre-treatment) | Percentage of Tumors Shifted to Epithelial Phenotype |

| E-cadherin/vimentin | 0.007 | 65.0% |

| Claudin-3/vimentin | 0.005 | 66.7% |

| E-cadherin/N-cadherin | 0.006 | 84.6% |

| Claudin-3/N-cadherin | 0.011 | 71.4% |

Signaling Pathways Involved in Eribulin-Mediated EMT Reversal

The TGF-β signaling pathway is a key regulator of EMT. Eribulin has been shown to interfere with this pathway, leading to the reversal of EMT.

TGF-β/Smad Signaling Pathway

TGF-β binding to its receptor initiates a signaling cascade that leads to the phosphorylation of Smad2 and Smad3. These phosphorylated Smads then form a complex with Smad4, which translocates to the nucleus and activates the transcription of EMT-inducing transcription factors like SNAIL, ZEB1, and TWIST[1][4]. Eribulin treatment has been shown to inhibit the phosphorylation of Smad2 and Smad3, thereby blocking the downstream signaling and suppressing the expression of these key EMT regulators[1].

Caption: TGF-β/Smad signaling pathway and the inhibitory effect of Eribulin.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of eribulin in reversing EMT.

Cell Culture and Eribulin Treatment

-

Cell Lines: Use human breast cancer cell lines with a known mesenchymal phenotype, such as MX-1, MDA-MB-231, or Hs578T.

-

Culture Conditions: Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.

-

Eribulin Treatment: Determine the IC50 of eribulin for each cell line using a standard proliferation assay (e.g., MTT or CellTiter-Glo). Treat cells with eribulin at concentrations around the IC50 for a specified duration (e.g., 7 days) to assess its effect on EMT markers. Include a vehicle-treated control group.

Quantitative Real-Time PCR (qPCR) for EMT Marker Expression

-

RNA Extraction: Isolate total RNA from eribulin-treated and control cells using a commercial RNA extraction kit.

-

cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using SYBR Green or TaqMan probes for epithelial markers (e.g., E-cadherin, CDH1), mesenchymal markers (e.g., N-cadherin, CDH2; vimentin, VIM), and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Western Blotting for EMT Marker Proteins

-

Protein Extraction: Lyse eribulin-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against E-cadherin, N-cadherin, vimentin, and a loading control (e.g., β-actin or GAPDH).

-

Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Densitometry: Quantify the band intensities using image analysis software.

In Vitro Migration and Invasion Assays

-

Migration Assay (Wound Healing):

-

Grow cells to confluence in a multi-well plate.

-

Create a "scratch" or wound in the cell monolayer with a pipette tip.

-

Treat cells with eribulin or vehicle.

-

Capture images of the wound at different time points (e.g., 0 and 24 hours).

-

Measure the wound closure area to assess cell migration.

-

-

Invasion Assay (Boyden Chamber):

-

Use transwell inserts with a Matrigel-coated porous membrane.

-

Seed eribulin-treated or control cells in the upper chamber in serum-free media.

-

Add media with a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubate for a specified time (e.g., 24-48 hours).

-

Remove non-invading cells from the upper surface of the membrane.

-

Fix and stain the invading cells on the lower surface of the membrane.

-

Count the number of invaded cells under a microscope.

-

In Vivo Xenograft Studies

-

Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Implantation: Subcutaneously inject a suspension of human breast cancer cells into the flank of the mice.

-

Tumor Growth and Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer eribulin (e.g., via intravenous injection) and vehicle according to a predetermined schedule and dosage.

-

Tumor Monitoring: Measure tumor volume regularly.

-

Immunohistochemistry (IHC): At the end of the study, excise the tumors, fix them in formalin, and embed in paraffin. Perform IHC staining on tumor sections using antibodies against EMT markers (e.g., E-cadherin, N-cadherin, vimentin, ZEB1).

-

Metastasis Assessment: For experimental metastasis models, inject cancer cells intravenously and, after a set period, harvest the lungs and count the number of metastatic nodules.

References

- 1. Eribulin mesilate suppresses experimental metastasis of breast cancer cells by reversing phenotype from epithelial–mesenchymal transition (EMT) to mesenchymal–epithelial transition (MET) states - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of eribulin on epithelial-mesenchymal transition plasticity in metastatic breast cancer: An exploratory, prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: Mechanism of Action of a Unique Microtubule Targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Epithelial-to-Mesenchymal Transition Signaling Pathways Responsible for Breast Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. halaven.com [halaven.com]

- 6. onclive.com [onclive.com]

- 7. Multiple modes of action of this compound: Emerging data and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Eribulin in breast cancer: Current insights and therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Mesenchymal-epithelial Transition and Tumor Vascular Remodeling in Eribulin Chemotherapy for Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Eribulin Mesylate: A Technical Guide to its Influence on Tumor Vascular Remodeling

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eribulin mesylate, a synthetic analog of the marine natural product halichondrin B, is a microtubule-targeting agent with a distinct mechanism of action that extends beyond its direct cytotoxic effects on tumor cells. Preclinical evidence has robustly demonstrated that eribulin induces significant tumor vascular remodeling, leading to a more functional and less hypoxic tumor microenvironment.[1][2][3][4] This modulation of the tumor vasculature has profound implications for treatment efficacy, potentially enhancing the delivery and activity of subsequent therapies.[1][2][4] This technical guide provides an in-depth overview of the core mechanisms by which eribulin influences tumor vascular remodeling, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows.

Core Mechanism of Action: Beyond Microtubule Inhibition

Eribulin's primary mechanism of action involves the inhibition of microtubule dynamics. Unlike other tubulin-targeting agents, eribulin binds to the plus ends of microtubules, suppressing their growth without affecting the shortening phase. This leads to the sequestration of tubulin into non-productive aggregates, causing irreversible mitotic blockage and subsequent apoptosis of cancer cells.[1][4]

Beyond this direct antimitotic activity, eribulin exerts significant non-mitotic effects on the tumor microenvironment, most notably through the remodeling of the tumor vasculature.[1][5][6] This vascular remodeling is characterized by a shift from a chaotic, dysfunctional vascular network to a more organized and efficient one, leading to improved tumor perfusion and alleviation of hypoxia.[1][2][7][8]

Quantitative Impact on Tumor Vasculature

Preclinical studies in human breast cancer xenograft models have provided quantitative evidence of eribulin's effects on tumor vasculature. The following tables summarize key findings from studies using MX-1 and MDA-MB-231 human breast cancer xenograft models.

Table 1: Effect of this compound on Microvessel Density (MVD) and Mean Vascular Area (MVA)

| Xenograft Model | Eribulin Dose (mg/kg) | Change in MVD | Change in MVA | Reference |

| MDA-MB-231 | 0.3 | ↑ | ↓ | [2] |

| MDA-MB-231 | 1.0 | ↑ (Significant) | ↓ (Significant) | [2] |

| MDA-MB-231 | 3.0 | ↑ (Significant) | ↓ (Significant) | [2] |

| MX-1 | 1.0 | ↑ (Significant) | No significant change | [2] |

| MX-1 | 3.0 | ↑ (Significant) | No significant change | [2] |

Table 2: Impact of this compound on Tumor Perfusion and Hypoxia

| Xenograft Model | Eribulin Dose (mg/kg) | Perfusion Assessment (Hoechst 33342) | Change in Mouse VEGF Levels | Change in Human CA9 Expression | Reference |

| MDA-MB-231 | 0.3 | ↑ | ↓ (Significant) | - | [1][2] |

| MDA-MB-231 | 1.0 | ↑ | ↓ (Significant) | ↓ | [1][2] |

| MX-1 | 0.3 | ↑ | ↓ (Significant) | - | [1][2] |

| MX-1 | 1.0 | ↑ | ↓ (Significant) | - | [1] |

Table 3: Enhanced Antitumor Activity with Combination Therapy

| Xenograft Model | Treatment | Antitumor Activity | Reference |

| MDA-MB-231 | Eribulin (1.0 mg/kg) followed by Capecitabine | Enhanced antitumor activity of capecitabine | [1][2] |

Signaling Pathways Modulated by this compound

Eribulin-induced vascular remodeling is a consequence of its influence on key signaling pathways within the endothelial cells and pericytes of the tumor stroma.[1] Quantitative RT-PCR analyses have revealed that eribulin alters the expression of genes involved in angiogenesis and the epithelial-mesenchymal transition (EMT).[1]

Angiogenesis Signaling Pathways

Eribulin has been shown to downregulate the expression of multiple genes within critical angiogenesis signaling pathways in the host stromal cells of tumors.[1][9] This includes:

-

VEGF Pathway: Decreased expression of Vegfa, Pgf, Vegfr1, Vegfr2, and Vegfr3.[1]

-

Notch Pathway: Decreased expression of Dll4, Jag1, and Notch4.[1]

-

Ephrin Pathway: Decreased expression of Efnb2, Epha2, and EphB1.[1]

-

Wnt Pathway: Decreased expression of Wnt5a and Wnt11.[1]

Epithelial-Mesenchymal Transition (EMT)

Eribulin has also been shown to reverse the EMT phenotype, a process linked to tumor progression, metastasis, and drug resistance.[5][7] This is achieved by decreasing the expression of mesenchymal marker genes such as Snai1, Snai2, Tgfb1, Tgfb2, and Vim.[1]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of eribulin's effects on tumor vascular remodeling.

In Vivo Tumor Xenograft Studies

Protocol for Hoechst 33342 Tumor Perfusion Staining:

-

Reagent Preparation: Prepare a stock solution of Hoechst 33342 dye at 10 mg/mL in deionized water. For injection, dilute the stock solution in sterile PBS to a final concentration of 10 mg/mL.

-

Injection: Administer the Hoechst 33342 solution intravenously (i.v.) to tumor-bearing mice at a dose of 10-15 mg/kg.

-

Circulation Time: Allow the dye to circulate for a specific period (e.g., 1-2 minutes) to ensure adequate perfusion into the tumor tissue.

-

Tissue Harvest and Processing: Euthanize the mice and immediately excise the tumors. Snap-freeze the tumors in optimal cutting temperature (OCT) compound.

-

Cryosectioning: Cut frozen tumor sections at a thickness of 5-10 µm using a cryostat.

-

Imaging: Mount the sections with an appropriate mounting medium and visualize the Hoechst 33342 staining using a fluorescence microscope with a UV excitation filter (around 350 nm) and a blue emission filter (around 460 nm).

-

Quantification: Capture images from multiple tumor sections and quantify the fluorescent area as a measure of tumor perfusion using image analysis software.

Protocol for CD31 Immunohistochemistry for MVD and MVA:

-

Tissue Preparation: Fix excised tumors in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections and mount on charged slides.

-

Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to deionized water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) in a pressure cooker or water bath.

-

Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific antibody binding with a protein block solution (e.g., normal goat serum).

-

Primary Antibody Incubation: Incubate sections with a primary antibody against CD31 (e.g., rabbit anti-mouse CD31) at an optimized dilution overnight at 4°C.

-

Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize the staining using a diaminobenzidine (DAB) substrate kit, which produces a brown precipitate.

-

Counterstaining and Mounting: Counterstain the sections with hematoxylin to visualize cell nuclei. Dehydrate the sections and mount with a permanent mounting medium.

-

Image Analysis: Scan the slides and use image analysis software to quantify the number of CD31-positive vessels per unit area (MVD) and the average size of the vessels (MVA).

Protocol for Quantitative RT-PCR for Angiogenesis and EMT Genes:

-

RNA Extraction: Isolate total RNA from the stromal component of tumor xenografts using a suitable RNA extraction kit. It is crucial to separate the host (mouse) stromal cells from the human tumor cells.

-

RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

-

Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcription kit with random primers or oligo(dT) primers.

-

Quantitative PCR (qPCR): Perform qPCR using a real-time PCR system with SYBR Green or TaqMan probe-based assays. Use primers specific for the mouse angiogenesis and EMT genes of interest. Include a housekeeping gene (e.g., GAPDH, beta-actin) for normalization.

-

Data Analysis: Calculate the relative gene expression levels using the ΔΔCt method, comparing the expression in eribulin-treated tumors to vehicle-treated controls.

Conclusion and Future Directions

This compound's ability to remodel the tumor vasculature represents a paradigm shift in our understanding of its antitumor activity. By normalizing the tumor microenvironment, reducing hypoxia, and potentially improving the delivery of other therapeutic agents, eribulin offers a multifaceted approach to cancer treatment.[1][2][3] The detailed experimental protocols and pathway visualizations provided in this guide serve as a valuable resource for researchers seeking to further investigate and leverage this unique mechanism of action.

Future research should focus on elucidating the precise molecular interactions through which eribulin modulates the signaling pathways in endothelial cells and pericytes. Furthermore, clinical studies are warranted to correlate the preclinical findings of vascular remodeling with treatment outcomes in patients, potentially leading to the development of novel combination therapies that exploit the synergistic effects of a normalized tumor microenvironment. The development of biomarkers to identify patients most likely to benefit from eribulin's vascular remodeling effects will also be a critical area of investigation.

References

- 1. This compound reduces tumor microenvironment abnormality by vascular remodeling in preclinical human breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: Mechanism of Action of a Unique Microtubule Targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound reduces tumor microenvironment abnormality by vascular remodeling in preclinical human breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Immunohistochemistry Protocols | National Institute of Environmental Health Sciences [niehs.nih.gov]

- 6. youdobio.com [youdobio.com]

- 7. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. Elimination of tumor hypoxia by eribulin demonstrated by 18F-FMISO hypoxia imaging in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. urmc.rochester.edu [urmc.rochester.edu]

Preclinical Anti-Angiogenic Properties of Eribulin Mesylate: A Technical Guide

Introduction

Eribulin mesylate, a synthetic analog of the marine natural product halichondrin B, is a microtubule-targeting agent with a unique mechanism of action that extends beyond its established antimitotic effects.[1][2][3] Preclinical research has increasingly pointed towards a significant role for eribulin in modulating the tumor microenvironment, particularly through its anti-angiogenic properties.[1][3][4] This technical guide provides an in-depth overview of the preclinical studies investigating these effects, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

Mechanism of Action: Vascular Remodeling and Normalization

Unlike traditional anti-angiogenic agents that primarily aim to inhibit the formation of new blood vessels, eribulin appears to induce a "vascular remodeling" or "normalization" effect within the tumor microenvironment.[1][5][6] This leads to a more organized and functional tumor vasculature, which can alleviate hypoxia and potentially enhance the delivery and efficacy of subsequent therapies.[1][2]

Preclinical studies in human breast cancer xenograft models (MX-1 and MDA-MB-231) have demonstrated that eribulin treatment leads to an increase in microvessel density, coupled with a decrease in mean vascular area and fewer branched vessels.[1][6] This suggests a pruning of aberrant vasculature and the formation of more mature, efficient vessels. This remodeling is associated with improved tumor perfusion.[1]

Quantitative Analysis of Anti-Angiogenic Effects

The anti-angiogenic and anti-proliferative effects of eribulin have been quantified in various in vitro and in vivo preclinical models. The following tables summarize key quantitative data from these studies.

Table 1: In Vitro Anti-Proliferative Activity of this compound

| Cell Line | Cell Type | IC50 (nM) | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Endothelial Cells | 0.54 | [2] |

| Human Brain Vascular Pericytes (HBVPs) | Pericytes | 1.19 | [2] |

Table 2: In Vivo Effects of this compound on Tumor Vasculature and Hypoxia

| Xenograft Model | Parameter | Treatment Group | Result | Reference |

| MX-1, MDA-MB-231 | Microvessel Density | Eribulin | Increased | [1][6] |

| MX-1, MDA-MB-231 | Mean Vascular Area | Eribulin | Decreased | [1][6] |

| MX-1, MDA-MB-231 | Branched Vessels | Eribulin | Decreased | [1] |

| MX-1, MDA-MB-231 | Mouse VEGF Protein Levels | Eribulin (0.3 and 1.0 mg/kg) | Significantly Decreased | [1] |

| MDA-MB-231 | CA9 Protein Expression (Hypoxia Marker) | Eribulin (1.0 mg/kg) | Decreased | [1] |

Table 3: Gene Expression Changes in Angiogenesis-Related Pathways with Eribulin Treatment

| Xenograft Model | Gene | Percent Decrease in Expression | Reference |

| MX-1 | VEGF | 22.6% | [7] |

| MX-1 | Dll4 | 30.4% | [7] |

| MX-1 | Notch4 | 42.6% | [7] |

| MX-1 | Tie2 | 63.4% | [7] |

| MDA-MB-231 | TGFB1 | 41.6% | [7] |

| MDA-MB-231 | ZEB1 | 55.8% | [7] |

| MDA-MB-231 | TWIST | 46.1% | [7] |

Signaling Pathways Modulated by this compound

Eribulin's anti-angiogenic effects are mediated through the modulation of several key signaling pathways involved in vascular development and maintenance.

VEGF, Notch, and Ephrin Signaling

Quantitative RT-PCR analyses of host cells within the tumor stroma of xenograft models have shown that eribulin alters the expression of genes in the VEGF, Notch, and Ephrin signaling pathways.[1][2] These pathways are critical for the regulation of endothelial cell-pericyte interactions and the sprouting and maturation of new blood vessels.[1] In vitro studies using co-cultures of HUVECs and HBVPs confirmed that eribulin directly regulates the expression of genes such as Dll4, Notch4, and Efnb2 in vascular cells.[1]

Caption: Eribulin's impact on key angiogenesis signaling pathways.

Epithelial-to-Mesenchymal Transition (EMT)

Eribulin has also been shown to reverse the epithelial-to-mesenchymal transition (EMT) process, a key driver of tumor progression and metastasis.[2] In preclinical models, eribulin treatment led to a decrease in the expression of mesenchymal markers such as Snai1, Snai2, Tgfb1, Tgfb2, and Vimentin.[1] Conversely, it can increase the expression of epithelial markers like CD31 and VE-cadherin.[4] This shift from a mesenchymal to an epithelial phenotype can reduce the migratory and invasive capacity of tumor cells.[3]

Caption: Eribulin's role in reversing EMT.

Experimental Protocols

The following sections detail the methodologies employed in key preclinical experiments investigating the anti-angiogenic properties of eribulin.

Cell Culture and Proliferation Assays

-

Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) and Human Brain Vascular Pericytes (HBVPs) are commonly used.

-

Culture Conditions: Cells are maintained in appropriate media supplemented with growth factors.

-

Proliferation Assay: Cells are seeded in 96-well plates and treated with varying concentrations of this compound. Cell viability is assessed after a defined incubation period (e.g., 72 hours) using a colorimetric assay such as the WST-8 assay. The half-maximal inhibitory concentration (IC50) is then calculated.

In Vitro Tube Formation Assay

-

Matrix: Matrigel is used to coat the wells of a 96-well plate.

-

Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells.

-

Treatment: The cells are treated with this compound or a vehicle control.

-

Analysis: After an incubation period (e.g., 24 hours), the formation of capillary-like structures (tubes) is observed and quantified by measuring the total tube length or the number of branch points using imaging software.

Animal Models and In Vivo Studies

-

Xenograft Models: Human breast cancer cell lines (e.g., MX-1, MDA-MB-231) are implanted into immunocompromised mice (e.g., nude mice).

-

Treatment: Once tumors reach a specified size, mice are treated with this compound or a vehicle control via intravenous injection.

-

Tumor Analysis: Tumors are harvested at the end of the study for various analyses.

Immunohistochemistry (IHC)

-

Tissue Preparation: Harvested tumors are fixed in formalin and embedded in paraffin.

-

Staining: Tissue sections are stained with antibodies against specific markers, such as CD31 (an endothelial cell marker) and CA9 (a hypoxia marker).

-

Analysis: The stained sections are imaged, and microvessel density (MVD) is quantified by counting the number of CD31-positive vessels per unit area. The expression of other markers is also assessed.

Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction: RNA is extracted from the stromal component of xenograft tumors or from cultured cells.

-

cDNA Synthesis: RNA is reverse-transcribed into cDNA.

-

PCR Amplification: qRT-PCR is performed using specific primers for genes of interest related to angiogenesis and EMT.

-

Analysis: The relative expression of target genes is calculated after normalization to a housekeeping gene.

Caption: A typical experimental workflow for preclinical evaluation.

Conclusion

Preclinical studies have robustly demonstrated that this compound possesses significant anti-angiogenic properties that are distinct from its microtubule-inhibiting cytotoxic effects. Its ability to induce vascular remodeling and normalization, coupled with the modulation of key signaling pathways like VEGF, Notch, and those involved in EMT, highlights a multifaceted mechanism of action. These findings provide a strong rationale for the clinical benefits observed with eribulin and support further investigation into its role in combination therapies, where its unique effects on the tumor microenvironment may be leveraged to enhance the efficacy of other anti-cancer agents.

References

- 1. This compound reduces tumor microenvironment abnormality by vascular remodeling in preclinical human breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: Mechanism of Action of a Unique Microtubule Targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HALAVEN® (this compound) Injection Mechanism of Action (MOA) | HCP [halaven.com]

- 4. Effect of Eribulin on Angiogenesis and the Expression of Endothelial Adhesion Molecules | Anticancer Research [ar.iiarjournals.org]

- 5. This compound reduces tumor microenvironment abnormality by vascular remodeling in preclinical human breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

Eribulin Mesylate's Unique Binding Site on β-Tubulin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eribulin mesylate, a synthetic analog of the marine natural product halichondrin B, is a potent microtubule-targeting agent with a unique mechanism of action that distinguishes it from other tubulin inhibitors. This technical guide provides an in-depth exploration of eribulin's distinct binding site on β-tubulin and its subsequent effects on microtubule dynamics. We will delve into the quantitative binding characteristics, the specific impact on microtubule plus-end growth, and the detailed experimental methodologies used to elucidate these properties. This document is intended to serve as a comprehensive resource for researchers in oncology, cell biology, and drug development, offering both foundational knowledge and practical protocols to facilitate further investigation into this important class of anti-cancer agents.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for numerous cellular processes, most notably mitotic spindle formation and chromosome segregation. Their critical role in cell division has made them a prime target for the development of anticancer therapies.[1] this compound (brand name Halaven®) is a nontaxane microtubule dynamics inhibitor that has demonstrated significant clinical efficacy in the treatment of metastatic breast cancer and liposarcoma.[1][2] Unlike other microtubule-targeting agents such as taxanes (which stabilize microtubules) and vinca alkaloids (which promote depolymerization), eribulin exhibits a novel mechanism of action by primarily inhibiting microtubule growth.[3][4] This unique activity stems from its specific interaction with a distinct binding site on β-tubulin, located at the plus ends of microtubules.[5][6] This guide will provide a detailed examination of this interaction and its functional consequences.

Eribulin's Unique Binding Site and Mechanism of Action

Eribulin's primary molecular target is the β-tubulin subunit of the αβ-tubulin heterodimer.[7] It binds to a site at or near the vinca domain, which is located at the interface between two tubulin heterodimers.[5][8] This interaction is non-competitive with vinblastine.[5] The binding of eribulin is complex and exhibits different affinities for soluble tubulin versus polymerized microtubules, with a marked preference for the microtubule plus ends.[5][6]

Binding to Soluble Tubulin and Microtubules

Studies using radiolabeled [3H]eribulin have revealed the intricacies of its binding. Eribulin binds to a single site on soluble tubulin heterodimers.[5][6] The binding to soluble tubulin is characterized by a complex curve, suggesting multiple affinity states.[5] A very high-affinity binding (Kd ≈ 0.4 μM) is observed for a subset of tubulin (approximately 25%), while the overall binding to the majority of soluble tubulin is of lower affinity (Kd ≈ 46 μM).[5][6]

In contrast, eribulin binds with significantly higher affinity to polymerized microtubules, with a dissociation constant (Kd) of approximately 3.5 μM.[5][6][9] The stoichiometry of this binding is approximately 14.7 molecules of eribulin per microtubule, which is consistent with binding to the tubulin subunits exposed at the microtubule ends.[5][6][9] This preferential, high-affinity binding to microtubule ends is the cornerstone of eribulin's unique mechanism.[5][6]

Suppression of Microtubule Dynamics

Eribulin's interaction with the microtubule plus ends leads to a highly specific disruption of microtubule dynamics. Its primary effect is the potent suppression of microtubule growth.[5][6][9] Unlike vinca alkaloids, eribulin has little to no effect on the rate of microtubule shortening.[9] This selective inhibition of the growth phase without affecting the shortening phase leads to an overall decrease in microtubule dynamicity, a state that ultimately triggers mitotic arrest and apoptosis in cancer cells.[3][9] At a concentration of 100 nM, which inhibits microtubule plus-end growth by approximately 50%, it is estimated that only one molecule of eribulin is bound per two microtubules, highlighting the potency of its end-poisoning mechanism.[5][6] Eribulin's effects are specific to the plus ends of microtubules; it does not suppress the dynamic instability at the minus ends.[5][6]

The following diagram illustrates the proposed mechanism of action for eribulin.

Quantitative Data on Eribulin-Tubulin Interaction

The following tables summarize the key quantitative data from binding and microtubule dynamics studies.

| Parameter | Value | Reference |

| Binding to Soluble Tubulin | ||

| High-Affinity Dissociation Constant (Kd) | 0.4 ± 0.2 μM | [5][6] |

| Low-Affinity Dissociation Constant (Kd) | 46 ± 28 μM | [5][6] |

| Stoichiometry (Eribulin:Tubulin Dimer) | ~1:1 | [9] |

| Binding to Polymerized Microtubules | ||

| Dissociation Constant (Kd) | 3.5 ± 0.6 μM | [5][6] |

| Maximum Stoichiometry (molecules/microtubule) | 14.7 ± 1.3 | [5][6] |

| Effect on Microtubule Dynamics (at 100 nM) | ||

| Inhibition of Plus-End Growth Rate | ~50% | [5][6] |

| Effect on Plus-End Shortening Rate | Little to no effect | [9] |

| Effect on Minus-End Dynamics | No significant effect | [5][6] |

Table 1: Quantitative analysis of Eribulin's interaction with tubulin and microtubules.

| Parameter | Unfractionated Microtubules | βIII-Tubulin Depleted Microtubules | Reference |

| Eribulin Binding Stoichiometry (molecules/microtubule) | 9 ± 2 | 20 ± 3 | [10] |

| Effect of 100 nM Eribulin on Microtubule Dynamics | |||

| Growth Rate Suppression | 32% | Increased suppression | [10] |

| Shortening Rate Suppression | No significant effect | 43% | [10] |

| Catastrophe Frequency Reduction | 17% | 49% | [10] |

| Rescue Frequency Reduction | No significant effect | 32% | [10] |

Table 2: Influence of βIII-tubulin isotype on Eribulin's activity.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of eribulin with tubulin.

Tubulin Purification from Bovine Brain

A fundamental prerequisite for in vitro microtubule assays is the availability of highly purified, polymerization-competent tubulin. The following protocol is a standard method for purifying tubulin from bovine brain.

Materials:

-

Fresh bovine brains

-

Homogenization buffer (e.g., 0.1 M PIPES, pH 6.9, 2 mM EGTA, 1 mM MgSO4, 1 mM DTT, protease inhibitors)

-

GTP solution (100 mM)

-

Glycerol

-

Phosphocellulose resin

-

Column chromatography equipment

-

High-speed and ultracentrifuges

Protocol:

-

Homogenize bovine brain tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 100,000 x g for 60 minutes at 4°C.

-

Collect the supernatant (crude tubulin extract).

-

Add GTP to a final concentration of 1 mM and glycerol to 3.4 M.

-

Incubate the mixture at 37°C for 30-45 minutes to induce microtubule polymerization.

-

Centrifuge at 100,000 x g for 45 minutes at 37°C to pellet the microtubules.

-

Discard the supernatant and resuspend the microtubule pellet in ice-cold depolymerization buffer (homogenization buffer without glycerol).

-

Incubate on ice for 30 minutes to depolymerize the microtubules.

-

Centrifuge at 100,000 x g for 30 minutes at 4°C to pellet any aggregates.

-

Collect the supernatant containing purified tubulin.

-

For higher purity, pass the tubulin solution through a phosphocellulose column to remove microtubule-associated proteins (MAPs).

-

Elute the purified tubulin, snap-freeze in liquid nitrogen, and store at -80°C.

[3H]Eribulin Binding Assay using Centrifugal Gel Filtration

This assay is used to determine the binding affinity and stoichiometry of eribulin to soluble tubulin.

Materials:

-

[3H]Eribulin of known specific activity

-

Purified tubulin

-

Binding buffer (e.g., PEM buffer: 80 mM PIPES, pH 6.9, 1 mM EGTA, 1 mM MgCl2)

-

Microspin gel filtration columns (e.g., Sephadex G-50)

-

Scintillation counter and vials

Protocol:

-

Prepare a series of dilutions of [3H]eribulin in binding buffer.

-

Incubate a fixed concentration of purified tubulin (e.g., 2 µM) with varying concentrations of [3H]eribulin for 20-30 minutes at 30°C.

-

Equilibrate microspin gel filtration columns with binding buffer by centrifugation.

-

Apply the tubulin-eribulin mixture to the top of the equilibrated column.

-

Centrifuge the columns to separate the protein-bound [3H]eribulin (which elutes) from the free [3H]eribulin (which is retained in the column matrix).

-

Measure the radioactivity in the eluate using a scintillation counter to determine the concentration of bound [3H]eribulin.

-

Determine the protein concentration in the eluate (e.g., by Bradford assay).

-

Calculate the stoichiometry of binding (moles of eribulin per mole of tubulin).

-

Plot the amount of bound eribulin as a function of the free eribulin concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).

In Vitro Microtubule Dynamic Instability Assay

This assay allows for the direct visualization and quantification of the effects of eribulin on the dynamic behavior of individual microtubules.

Materials:

-

Purified tubulin

-

GMPCPP (a slowly hydrolyzable GTP analog)

-

GTP

-

This compound

-

Microscope slides and coverslips

-

Anti-tubulin antibody

-

Casein solution (for blocking)

-

Video-enhanced differential interference contrast (VE-DIC) microscope equipped with a temperature-controlled stage.

Protocol:

-

Prepare GMPCPP-stabilized microtubule seeds: Polymerize a mixture of biotinylated and fluorescently labeled tubulin with GMPCPP. These stable seeds will serve as nucleation points for dynamic microtubule growth.

-

Construct a flow chamber: Assemble a flow chamber using a microscope slide and coverslip.

-

Functionalize the surface: Coat the inside of the flow chamber with an anti-biotin antibody (or anti-tubulin antibody) to immobilize the microtubule seeds. Block the surface with a casein solution to prevent non-specific binding.

-

Introduce microtubule seeds: Flow the GMPCPP-stabilized seeds into the chamber and allow them to bind to the antibody-coated surface.

-

Initiate dynamic instability: Introduce a solution containing purified tubulin, GTP, and the desired concentration of eribulin (or vehicle control) into the chamber, which is maintained at 37°C.

-

Image microtubule dynamics: Immediately begin acquiring time-lapse images of the growing and shortening microtubules using a VE-DIC microscope.

-

Analyze the data: Track the changes in length of individual microtubules over time to determine the four parameters of dynamic instability: growth rate, shortening rate, catastrophe frequency (the switch from growth to shortening), and rescue frequency (the switch from shortening to growth).

Conclusion

This compound's unique binding to the plus ends of microtubules and its specific inhibition of microtubule growth represent a distinct mechanism of action among microtubule-targeting agents. This targeted disruption of microtubule dynamics underlies its potent anti-tumor activity. The experimental protocols detailed in this guide provide a framework for the continued investigation of eribulin and other compounds that interact with the tubulin-microtubule system. A thorough understanding of these molecular interactions at a quantitative and mechanistic level is crucial for the rational design of next-generation anti-cancer therapeutics and for optimizing the clinical application of existing drugs like eribulin. The provided data and methodologies serve as a valuable resource for researchers dedicated to advancing the field of cancer chemotherapy.

References

- 1. Purification of tubulin with controlled post-translational modifications by polymerization–depolymerization cycles | Springer Nature Experiments [experiments.springernature.com]

- 2. In vitro reconstitution assays of microtubule amplification and lattice repair by the microtubule severing enzymes katanin and spastin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. molbiolcell.org [molbiolcell.org]

- 4. med.upenn.edu [med.upenn.edu]

- 5. Purification of Tubulin with Controlled Posttranslational Modifications and Isotypes from Limited Sources by Polymerization-Depolymerization Cycles [jove.com]

- 6. Preparation of Segmented Microtubules to Study Motions Driven by the Disassembling Microtubule Ends - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rupress.org [rupress.org]

- 8. scispace.com [scispace.com]

- 9. bsw3.naist.jp [bsw3.naist.jp]

- 10. researchgate.net [researchgate.net]

Eribulin Mesylate: A Deep Dive into its Modulation of Cellular Pathways in Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eribulin Mesylate, a synthetic analog of the marine natural product halichondrin B, is a potent anticancer agent with a unique mechanism of action that extends beyond its well-established role as a microtubule dynamics inhibitor.[1] This technical guide provides an in-depth exploration of the cellular pathways modulated by this compound in cancer cells. It is designed to be a comprehensive resource, summarizing key quantitative data, detailing experimental methodologies, and providing visual representations of the complex signaling networks involved.

Core Mechanism of Action: Microtubule Dynamics Inhibition

Eribulin exerts its primary cytotoxic effect by inhibiting microtubule growth. Unlike other microtubule-targeting agents such as taxanes and vinca alkaloids, which affect both microtubule growth and shortening, Eribulin specifically binds to the plus ends of microtubules, suppressing polymerization without significantly affecting depolymerization.[2][3] This unique "end-poisoning" mechanism leads to the sequestration of tubulin into non-productive aggregates, preventing the formation of a functional mitotic spindle.[4][5] The disruption of mitotic spindle dynamics results in a prolonged and irreversible mitotic blockade, ultimately triggering apoptotic cell death.[6][7]

Signaling Pathway for Eribulin-Induced Mitotic Arrest and Apoptosis

References

- 1. researchgate.net [researchgate.net]

- 2. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BestProtocols:用于流式细胞术的膜联蛋白 V (Annexin V)染色方案 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 4. ERK-driven autophagy enhances synergy of eribulin and cisplatin in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antitumor effects of eribulin depend on modulation of the tumor microenvironment by vascular remodeling in mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antitumor effects of eribulin depend on modulation of the tumor microenvironment by vascular remodeling in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

Eribulin Mesylate: A Comprehensive Technical Guide on its History and Development as a Therapeutic Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eribulin mesylate, a synthetic macrocyclic ketone analog of the marine natural product halichondrin B, represents a significant advancement in the treatment of certain cancers, notably metastatic breast cancer and liposarcoma. Its journey from a complex natural product isolated from a marine sponge to a globally approved therapeutic agent is a testament to the remarkable progress in chemical synthesis and drug development. This in-depth technical guide provides a comprehensive overview of the history, development, mechanism of action, preclinical and clinical evaluation of this compound. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering detailed insights into the core scientific data, experimental protocols, and the intricate signaling pathways influenced by this unique microtubule dynamics inhibitor.

Introduction: From Marine Sponge to Cancer Therapy

The story of this compound begins with the discovery of halichondrin B, a structurally complex polyether macrolide isolated in 1985 from the Japanese marine sponge Halichondria okadai.[1][2] Initial studies revealed its potent anticancer activity, but the limited availability from its natural source posed a significant challenge for further development.[1][3] A major breakthrough occurred in 1992 when the total synthesis of halichondrin B was achieved, paving the way for the creation of synthetic analogs.[3][4] Through extensive medicinal chemistry efforts by Eisai, a simplified and more stable analog, Eribulin (formerly E7389), was synthesized.[1][5][6] This synthetic analog retained the potent anticancer properties of the parent compound, leading to its selection for clinical development.[5] this compound was first approved by the U.S. Food and Drug Administration (FDA) in November 2010 for the treatment of metastatic breast cancer.[1][7]

Mechanism of Action: A Unique Approach to Microtubule Inhibition

Eribulin exerts its anticancer effects through a distinct mechanism of action that differentiates it from other microtubule-targeting agents like taxanes and vinca alkaloids.[5][8] It functions as a microtubule dynamics inhibitor with a primary action of "end-poisoning".[9][10]

Eribulin binds with high affinity to the plus-ends of microtubules, suppressing their growth phase without significantly affecting the shortening phase.[8][11] This leads to the sequestration of tubulin into non-productive aggregates, ultimately disrupting the formation of the mitotic spindle.[11][12] The consequence of this interference is irreversible mitotic blockade, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[12][13][14]

Beyond its direct antimitotic effects, preclinical studies have revealed that Eribulin also modulates the tumor microenvironment.[11] It can induce vascular remodeling, leading to increased tumor perfusion and reduced hypoxia.[5][15] Furthermore, Eribulin has been shown to reverse the epithelial-to-mesenchymal transition (EMT), a process associated with increased cancer cell motility and metastasis.[5][14]

Signaling Pathway Diagram

Caption: Mechanism of action of this compound.

Preclinical Development

Eribulin demonstrated a broad spectrum of antitumor activity in a variety of human cancer cell lines and in vivo xenograft models.[5][16]

In Vitro Studies

Eribulin exhibited potent antiproliferative effects across a wide range of human cancer cell lines, including those resistant to other chemotherapeutic agents like paclitaxel.[5][12]

Table 1: In Vitro Antiproliferative Activity of Eribulin

| Cell Line | Cancer Type | Average IC50 (nM) | Reference |

| Various | Breast, Colon, Melanoma, Ovarian, Lung | 1.8 | [5] |

In Vivo Studies

In vivo studies using human tumor xenograft models in immunocompromised mice confirmed the significant antitumor activity of Eribulin.[9][16] These studies demonstrated tumor regression and in some cases, long-term tumor-free survivors.[9][16]

Table 2: In Vivo Antitumor Activity of Eribulin in Xenograft Models

| Xenograft Model | Cancer Type | Dosing Schedule | Outcome | Reference |

| HT-1080 | Fibrosarcoma | 1.3-1.7 mg/kg (Q4D x 3) | Long-lasting tumor regression, 90-100% tumor-free mice | [9] |

| PANC-1 | Pancreatic Cancer | 0.4-4 mg/kg (Q4D x 3) | Long-lasting remissions | [9] |

| MDA-MB-435 | Breast Cancer | 0.375-1.5 mg/kg (Q4D x 3) | Complete tumor regression in 14 of 15 animals | [9] |

Experimental Workflow: Preclinical Evaluation

References

- 1. Eribulin drug review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Eribulin in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]